4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine
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Overview
Description
4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine is a complex organic compound characterized by its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl bromide, followed by cyclopropanation and isopropylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butoxy-3-cyclopropoxy-5-isopropylpyridine
- 4-Tert-butylpyridine
- 3-Cyclopropoxy-2-isopropylpyridine
Uniqueness
4-Tert-butoxy-3-cyclopropoxy-2-isopropylpyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)13-14(17-11-6-7-11)12(8-9-16-13)18-15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
HFDZYIATGTYGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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